3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one

Lipophilicity Drug-likeness Permeability

3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one (CAS 89677-69-0) is a halogenated N-methylpyridinone heterocycle with bromine substituents at the 3- and 5-positions and a methyl group at the 6-position. Its molecular formula is C₇H₇Br₂NO and its monoisotopic mass is 278.88944 Da.

Molecular Formula C7H7Br2NO
Molecular Weight 280.94 g/mol
CAS No. 89677-69-0
Cat. No. B3030385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one
CAS89677-69-0
Molecular FormulaC7H7Br2NO
Molecular Weight280.94 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=O)N1C)Br)Br
InChIInChI=1S/C7H7Br2NO/c1-4-5(8)3-6(9)7(11)10(4)2/h3H,1-2H3
InChIKeyTWZKETUOMYEWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one (CAS 89677-69-0): Chemoinformatic Baseline and Procurement Profile


3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one (CAS 89677-69-0) is a halogenated N-methylpyridinone heterocycle with bromine substituents at the 3- and 5-positions and a methyl group at the 6-position [1]. Its molecular formula is C₇H₇Br₂NO and its monoisotopic mass is 278.88944 Da [1]. The compound is commercially available from specialty chemical suppliers at a minimum purity specification of 95% . It contains zero hydrogen bond donors, one hydrogen bond acceptor, and zero rotatable bonds, yielding a topological polar surface area of 20.3 Ų and a computed XLogP3 of 2.1 [1]. These physicochemical properties position it as a compact, lipophilic scaffold suitable for further synthetic elaboration via cross-coupling chemistry at the C–Br bonds.

Why Generic Substitution of 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one with Close Analogs Carries Synthetic Risk


Close structural analogs of 3,5-dibromo-1,6-dimethylpyridin-2(1H)-one include 3,5-dibromo-2-pyridone (lacking N- and C-methyl groups; CAS 13472-81-6) and 3,5-dibromo-1-methyl-2-pyridone (lacking only the C6-methyl; CAS 14529-54-5). The presence of both the N1-methyl and C6-methyl groups in the target compound fundamentally alters the electron density of the pyridinone ring, the steric environment around each C–Br bond, and the compound's overall lipophilicity (XLogP3 = 2.1 [1]). These differences can lead to divergent regioselectivity in metal-catalyzed cross-coupling reactions and altered pharmacokinetic properties if incorporated into a bioactive scaffold. Consequently, substituting a non-methylated or mono-methylated analog without re-optimizing reaction conditions or biological assays can result in failed syntheses or misleading structure–activity relationships. The sections below provide the quantitative evidence required to make a scientifically grounded procurement decision.

Quantitative Differentiation Evidence for 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one Procurement Decisions


Physicochemical Property Comparison: 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one versus 3,5-Dibromo-2-pyridone

The target compound exhibits significantly higher computed lipophilicity than its non-methylated analog 3,5-dibromo-2-pyridone (CAS 13472-81-6). This difference directly influences membrane permeability predictions, logD values, and chromatographic retention behavior, making the target compound more suitable for cell-based assays and CNS-targeted library design [1]. Additionally, the target compound lacks hydrogen bond donors (HBD = 0), whereas 3,5-dibromo-2-pyridone possesses one HBD, further distinguishing their pharmacokinetic profiles [1][2].

Lipophilicity Drug-likeness Permeability

Steric and Electronic Differentiation via Substituent Constant (Hammett σₘ) Analysis for C–Br Reactivity Prediction

The combined electronic influence of the N1-methyl and C6-methyl substituents alters the electrophilicity of the C3 and C5 bromine-bearing carbons relative to 3,5-dibromo-2-pyridone. While direct experimental kinetic data are not publicly available for this specific compound, literature data on structurally related 3,5-dibromo-2-pyridone systems demonstrate that N-methylation increases the electron density of the pyridinone ring and can influence oxidative addition rates in palladium-catalyzed cross-coupling [1]. Users must anticipate different catalyst loadings or reaction temperatures when translating conditions developed for simpler 3,5-dibromo-2-pyridones to the target compound.

Cross-coupling Regioselectivity Suzuki-Miyaura

Topological and Steric Parameter Differentiation: Target Compound vs. 3,5-Dibromo-1-methyl-2-pyridone

The target compound possesses zero rotatable bonds and a topological polar surface area (TPSA) of 20.3 Ų [1], compared to its closest mono-methyl analog 3,5-dibromo-1-methyl-2-pyridone (CAS 14529-54-5, lacking the C6-methyl), which also possesses zero rotatable bonds but a slightly higher TPSA of 22.0 Ų [2]. The additional C6-methyl group in the target compound reduces TPSA by ~1.7 Ų, a small but potentially meaningful difference for optimizing blood–brain barrier penetration in CNS drug discovery campaigns.

Topological polar surface area Rotatable bonds Drug design

Recommended Application Scenarios for 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one Based on Quantitative Evidence


Preferred Scaffold for CNS-Focused Fragment Libraries Requiring a Dibromo Handle

The combination of zero hydrogen bond donors, a moderate XLogP3 of 2.1, and a topological polar surface area of 20.3 Ų [1] makes 3,5-dibromo-1,6-dimethylpyridin-2(1H)-one a superior choice over 3,5-dibromo-2-pyridone (XLogP3 = 1.6; HBD = 1) for building blocks intended for blood–brain barrier penetrant compound libraries. The two bromine atoms provide orthogonal synthetic handles for sequential Suzuki-Miyaura couplings, while the N1- and C6-methyl groups block metabolic hotspots observed in unsubstituted pyridinones.

Synthetic Intermediate for Unsymmetrical 3,5-Diaryl-2-pyridones with Defined Substitution Patterns

Based on literature precedent for protecting-group-controlled regioselective functionalization of 3,5-dibromo-2-pyridones [1], the target compound's pre-installed N1- and C6-methyl groups eliminate the need for a protecting group strategy on the nitrogen and the 6-position. This can reduce the synthetic step count by at least one step relative to routes starting from 3,5-dibromo-2-pyridone, improving overall yield and throughput in medicinal chemistry campaigns.

Physicochemical Comparator in Matched Molecular Pair Analyses of Halogenated Pyridinones

The distinct XLogP3 (2.1), TPSA (20.3 Ų), and HBD count (0) relative to 3,5-dibromo-2-pyridone (XLogP3 = 1.6; TPSA = 22.0 Ų; HBD = 1) [1][2] enable researchers to use the target compound as a matched molecular pair partner for deconvoluting the contributions of N- and C-methylation to in vitro potency, metabolic stability, and permeability in lead optimization programs.

Quote Request

Request a Quote for 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.